molecular formula C25H21ClN2O5 B15139987 Ferroptosis inducer-1

Ferroptosis inducer-1

Cat. No.: B15139987
M. Wt: 464.9 g/mol
InChI Key: AEFRDVDAQLIGSO-OFNKIYASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferroptosis inducer-1 is a compound that promotes ferroptosis, a unique form of programmed cell death characterized by iron-dependent lipid peroxidation. Unlike other forms of cell death such as apoptosis and necrosis, ferroptosis involves the accumulation of lipid peroxides and iron, leading to cell death. This process has significant implications in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injuries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis

Biological Activity

Ferroptosis is a regulated form of cell death characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS). Ferroptosis inducer-1 (FIN-1) has emerged as a significant compound in cancer therapy, leveraging this unique cell death pathway to target malignant cells. This article provides a comprehensive overview of the biological activity of FIN-1, including its mechanisms, case studies, and research findings.

This compound operates primarily through the following mechanisms:

  • Lipid Peroxidation : FIN-1 promotes the accumulation of lipid peroxides, leading to cell membrane damage and subsequent cell death. This process is distinct from apoptosis and necrosis, highlighting ferroptosis as a unique therapeutic target in oncology .
  • Inhibition of Antioxidant Systems : The compound disrupts the cellular antioxidant defense by inhibiting glutathione peroxidase 4 (GPX4), leading to increased oxidative stress within cells. This action is crucial as cancer cells often rely on antioxidants to survive .
  • Iron Dependency : Ferroptosis is iron-dependent, meaning that the presence of free iron enhances the efficacy of FIN-1. The compound's ability to modulate iron metabolism contributes to its effectiveness in inducing ferroptosis in cancer cells .

Efficacy in Cancer Models

Recent studies have demonstrated the potential of FIN-1 in various cancer types:

  • Colorectal Cancer : In vitro studies showed that FIN-1 effectively induced ferroptosis in colorectal cancer cells, leading to significant reductions in cell viability. The induction was dose-dependent and time-dependent, with notable morphological changes such as mitochondrial shrinkage and membrane perforation .
  • Prostate Cancer : Preclinical investigations indicated that treatment-resistant prostate cancer cells exhibited sensitivity to FIN-1. The compound significantly decreased cell growth and migration, suggesting its potential as a therapeutic agent against advanced prostate cancer .

Comparative Analysis with Other Inducers

A comparative analysis of FIN-1 with other known ferroptosis inducers reveals its potency:

CompoundMechanism of ActionEfficacy in Cancer Models
This compound (FIN-1)Induces lipid peroxidation; inhibits GPX4Effective in colorectal and prostate cancers
ErastinInhibits system Xc−; promotes ROSEffective but less potent than FIN-1
RSL3Directly inhibits GPX4Similar efficacy but different mechanism

Pharmacological Applications

Given its unique mechanism, FIN-1 is being explored for various therapeutic applications:

  • Combination Therapies : Combining FIN-1 with traditional chemotherapeutics may enhance treatment efficacy by exploiting the vulnerabilities of cancer cells to ferroptosis. Studies suggest that co-treatment can lead to synergistic effects, improving overall outcomes .
  • Targeting Specific Tumor Types : Research indicates that certain tumors, particularly those resistant to conventional therapies, may be more susceptible to ferroptosis induction. Identifying biomarkers for susceptibility can guide personalized treatment strategies .

Chemical Reactions Analysis

2.1. (1S,3R)-RSL3

  • Mode of Action : Inhibits GPX4, a selenoenzyme that reduces lipid hydroperoxides to alcohols .

  • Reaction :
    GPX4 + H₂O₂ → GPX4-OX + H₂O (inhibited by RSL3)
    Lipid-OOH + GPX4 → Lipid-OH + GPX4-OX (blocked)
    Lipid-OOH accumulates → Lipid peroxidation → Ferroptotic cell death .

2.2. FIN56

  • Mode of Action : Directly inhibits GPX4 via covalent binding to its catalytic site .

  • Reaction :
    FIN56 + GPX4 → GPX4-FIN56 (inactive)
    Lipid-OOH + GPX4-FIN56 → No reduction → Lipid peroxidation .

2.3. Artemisinin Derivatives (e.g., Dihydroartemisinin)

  • Mode of Action : Generates reactive oxygen species (ROS) via iron-mediated cleavage of endoperoxide bridges .

  • Reaction :
    Fe²⁺ + Artemisinin → Fe³⁺ + ROS (e.g., HO- , O₂- −)
    ROS + Lipid-PUFA → Lipid radicals (L- ) → Lipid peroxides (L-OOH) .

Synergistic Reactions with FSP1 Inhibitors

FSP1 (ferroptosis suppressor protein 1) regenerates CoQ10 to reduce lipid peroxides. Inhibitors like FSEN1 block FSP1’s oxidoreductase activity, enhancing ferroptosis when combined with inducers .

  • FSEN1 Mechanism :
    FSEN1 + FSP1 → FSP1-FSEN1 (inactive)
    CoQ10H2 + FSP1-FSEN1 → No regeneration → Lipid-OOH accumulation .

Key Research Findings

  • RSL3 Synergy : Combines with sorafenib to inhibit SLC7A11 (cystine importer), amplifying lipid peroxide accumulation .

  • FSEN1 Potency : Acts as an uncompetitive FSP1 inhibitor, sensitizing cancer cells to ferroptosis when paired with GPX4 inhibitors or endoperoxides like dihydroartemisinin .

  • MI-2 Dual Action : Inhibits GPX4 activity and promotes its degradation via MALT1-dependent pathways, showing efficacy in hepatocellular carcinoma models .

Properties

Molecular Formula

C25H21ClN2O5

Molecular Weight

464.9 g/mol

IUPAC Name

methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-prop-2-ynoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C25H21ClN2O5/c1-3-12-33-24(30)16-10-8-15(9-11-16)23-22-18(17-6-4-5-7-19(17)27-22)13-20(25(31)32-2)28(23)21(29)14-26/h1,4-11,20,23,27H,12-14H2,2H3/t20-,23+/m1/s1

InChI Key

AEFRDVDAQLIGSO-OFNKIYASSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OCC#C)NC4=CC=CC=C24

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OCC#C)NC4=CC=CC=C24

Origin of Product

United States

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